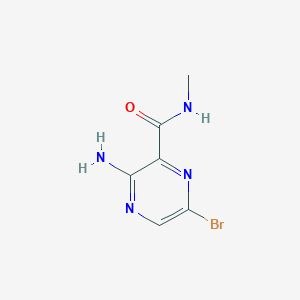

3-Amino-6-bromo-N-methylpyrazine-2-carboxamide

Description

3-Amino-6-bromo-N-methylpyrazine-2-carboxamide is a pyrazine derivative characterized by a bromine atom at position 6, an amino group at position 3, and a methyl-substituted carboxamide at position 2 (Figure 1). This compound serves as a critical intermediate in pharmaceutical chemistry, particularly in the synthesis of kinase inhibitors and antimicrobial agents. Its synthesis involves sequential bromination and amidation steps, as described in Preparation 5 of Eli Lilly’s patent ():

- Synthesis: Treatment of 3-amino-6-bromo-pyrazine-2-carboxylic acid with methylamine hydrochloride and coupling reagents (e.g., HATU) yields the target compound with an 82% efficiency .

- Key Applications: The bromine atom enhances electrophilic reactivity for cross-coupling reactions, while the methyl carboxamide group improves metabolic stability in drug candidates .

Properties

IUPAC Name |

3-amino-6-bromo-N-methylpyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN4O/c1-9-6(12)4-5(8)10-2-3(7)11-4/h2H,1H3,(H2,8,10)(H,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHNIXIKGOAPQCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC(=CN=C1N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-bromo-N-methylpyrazine-2-carboxamide typically involves multiple steps, starting with the appropriate pyrazine derivatives. One common synthetic route includes the following steps:

Bromination: The starting pyrazine compound is subjected to bromination to introduce the bromo group at the 6-position.

Amination: The brominated pyrazine undergoes amination to introduce the amino group at the 3-position.

Methylation: The amino group is then methylated to form the N-methyl group.

Carboxylation: Finally, the carboxamide group is introduced at the 2-position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-6-bromo-N-methylpyrazine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: Substitution reactions can occur at different positions on the pyrazine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired substitution pattern.

Major Products Formed:

Oxidation Products: Oxidation can lead to the formation of pyrazine-2,3-dione derivatives.

Reduction Products: Reduction can yield aminopyrazines or other reduced forms.

Substitution Products: Substitution reactions can produce a variety of substituted pyrazines, depending on the reagents used.

Scientific Research Applications

3-Amino-6-bromo-N-methylpyrazine-2-carboxamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Amino-6-bromo-N-methylpyrazine-2-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of pyrazinecarboxamides are highly dependent on substituent patterns. Below is a comparative analysis with structurally related compounds:

Physicochemical and Pharmacokinetic Properties

- Melting Points: The N-methyl carboxamide derivative (3-Amino-6-bromo-N-methylpyrazine-2-carboxamide) exhibits higher thermal stability (decomposition >200°C) compared to N-aryl analogs (e.g., 82–84°C for trifluoromethylbenzyl derivatives) .

- Reactivity : Bromine enables Suzuki-Miyaura cross-coupling reactions, as demonstrated in Preparation 6 (), whereas chlorine analogs require harsher conditions .

Biological Activity

3-Amino-6-bromo-N-methylpyrazine-2-carboxamide is a heterocyclic compound belonging to the pyrazine family, characterized by its unique molecular structure that includes a bromine atom, an amino group, and a carboxamide functional group. This compound has garnered attention due to its potential pharmacological properties, particularly in the realm of antimycobacterial activity. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.

Molecular Formula: C₆H₆BrN₃O₂

Molecular Weight: Approximately 217.02 g/mol

Structural Features:

- Bromine Atom: Contributes to the compound's reactivity.

- Amino Group: Potentially involved in hydrogen bonding with biological targets.

- Carboxamide Group: Critical for biological activity and interaction with enzymes.

Biological Activity Overview

The biological activity of this compound is primarily linked to its potential as an antimicrobial agent, particularly against mycobacterial strains. While extensive documentation is limited, preliminary studies suggest promising pharmacological applications.

Antimycobacterial Activity

Research indicates that compounds similar to this compound exhibit significant activity against Mycobacterium tuberculosis (Mtb), especially in multidrug-resistant strains. The mechanisms of action are hypothesized to involve inhibition of prolyl-tRNA synthetase (ProRS), a crucial enzyme for protein synthesis in bacteria.

Key Findings:

- Compounds derived from this compound demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 1.95 to 31.25 µg/mL against various mycobacterial strains .

- The selectivity of these compounds for mycobacterial ProRS over human ProRS suggests a potential therapeutic window with reduced cytotoxicity .

Structure-Activity Relationship (SAR)

The relationship between the chemical structure of this compound and its biological activity has been explored through various studies. Modifications in the molecular structure can significantly affect the compound's efficacy.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Amino-6-bromopyrazine-2-carboxylic acid | Bromine atom, carboxylic acid | Limited activity compared to carboxamide derivatives |

| 3-Amino-5-bromo-N-methylpyrazine-2-carboxamide | Different bromination position | Varying reactivity and activity |

| Methyl 3-amino-6-bromopyrazine-2-carboxylate | Methyl ester instead of carboxamide | Altered reactivity affecting biological properties |

Case Studies

- Antimycobacterial Efficacy : A study evaluated several derivatives of pyrazine-2-carboxamides, including those based on this compound. The most effective compounds were found to retain activity against multidrug-resistant strains of M. tuberculosis, indicating their potential as new therapeutic agents .

- Cytotoxicity Assessment : In vitro tests on HepG2 human hepatocellular carcinoma cells showed that active derivatives exhibited minimal cytotoxicity, reinforcing their selectivity towards bacterial targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.